molecular formula C20H17ClN4OS2 B3408842 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole CAS No. 886918-65-6

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B3408842
CAS No.: 886918-65-6
M. Wt: 429 g/mol
InChI Key: LCXGLGLNVAWUSE-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is stirred at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) to ensure complete reaction . The crude product is then purified by crystallization using methanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-13(21)6-7-16-17(12)23-20(28-16)25-10-8-24(9-11-25)19(26)18-22-14-4-2-3-5-15(14)27-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXGLGLNVAWUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole
Reactant of Route 4
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole
Reactant of Route 5
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2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-5-chloro-4-methyl-1,3-benzothiazole

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